molecular formula C9H9NO3 B3327845 3-(2-Hydroxyphenyl)-1,3-oxazolidin-2-one CAS No. 39123-56-3

3-(2-Hydroxyphenyl)-1,3-oxazolidin-2-one

Cat. No.: B3327845
CAS No.: 39123-56-3
M. Wt: 179.17 g/mol
InChI Key: OXFSSAMTLGCJRH-UHFFFAOYSA-N
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Description

3-(2-Hydroxyphenyl)-1,3-oxazolidin-2-one is a high-purity chemical compound intended for research and development purposes. This compound belongs to the class of 1,3-oxazolidin-2-ones, which are five-membered heterocyclic rings known to be significant scaffolds in medicinal chemistry and organic synthesis . The oxazolidinone core is a privileged structure in drug discovery, most notably as the foundation for a class of synthetic antibacterial agents. These agents inhibit bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the 70S initiation complex . This unique mechanism provides activity against multi-drug resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . Beyond their pharmacological applications, substituted oxazolidin-2-ones are highly valued in synthetic chemistry as chiral auxiliaries, such as in the Evans auxiliary, where they direct stereoselective reactions like aldol condensations and Diels-Alder reactions . Researchers utilize this compound and its derivatives to explore new therapeutic agents and develop novel synthetic methodologies. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-hydroxyphenyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-8-4-2-1-3-7(8)10-5-6-13-9(10)12/h1-4,11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFSSAMTLGCJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 2 Hydroxyphenyl 1,3 Oxazolidin 2 One and Its Structural Analogues

Established Synthetic Routes to the 1,3-Oxazolidin-2-one Core Structure

The formation of the 1,3-oxazolidin-2-one ring is a fundamental transformation in organic synthesis, with several reliable methods having been developed. These strategies often involve the formation of key carbon-oxygen and carbon-nitrogen bonds in a cyclization reaction.

Cyclocondensation Reactions for Oxazolidinone Ring Formation

Cyclocondensation reactions represent a primary and widely utilized approach for the synthesis of the 1,3-oxazolidin-2-one core. These reactions typically involve the condensation of a bifunctional precursor, containing both an amino and a hydroxyl group, with a carbonyl-containing reagent.

One of the most common methods involves the reaction of β-amino alcohols with phosgene (B1210022) or its derivatives, such as triphosgene (B27547) or carbonyldiimidazole (CDI). nih.gov This approach, while effective, can be limited by the availability of the starting β-amino alcohol and the hazardous nature of phosgene. nih.gov Alternative and often milder reagents for this transformation include diethyl carbonate and other dialkyl carbonates. nih.govnih.gov The reaction of β-amino alcohols with carbon dioxide has also been explored as a greener alternative. nih.gov Another important cyclocondensation strategy is the reaction of epoxides with isocyanates. nih.govnih.gov This method provides a direct route to the oxazolidinone ring system.

A variety of catalysts have been employed to facilitate these cyclocondensation reactions, including bases and metal catalysts. For instance, the use of K2CO3 has been reported to promote the reaction of primary amines with halomethyloxiranes and a carbonate salt to yield oxazolidinones. nih.gov

ReactantsReagentConditionsProductReference
β-Amino alcoholPhosgene or its derivativesVaries1,3-Oxazolidin-2-one nih.gov
β-Amino alcoholDiethyl carbonateVaries1,3-Oxazolidin-2-one nih.gov
EpoxideIsocyanateVaries1,3-Oxazolidin-2-one nih.gov
Primary amine, HalomethyloxiraneCarbonate salt (e.g., K2CO3)Basic conditions (e.g., DBU, TEA)1,3-Oxazolidin-2-one nih.gov

Ring-Closing Strategies Involving Nitrogen and Oxygen Functionalities

Intramolecular cyclization, or ring-closing, of precursors that already contain the necessary nitrogen and oxygen functionalities is another powerful strategy for synthesizing the 1,3-oxazolidin-2-one ring. These methods often offer good control over stereochemistry.

A notable example is the Curtius rearrangement, which can be followed by an in situ intramolecular ring closure. nih.gov In this approach, a carboxylic acid is converted to an acyl azide, which then rearranges to an isocyanate. The isocyanate can then be trapped intramolecularly by a proximate hydroxyl group to form the oxazolidinone ring. nih.gov This tandem reaction sequence has been successfully applied to the synthesis of complex molecules. nih.gov

Another approach involves the cyclization of N-allylcarbamates, which can be mediated by hypervalent iodine reagents. researchgate.net Additionally, tandem ring-opening/ring-closing reactions of N-alkynyl-2-oxazolidinones promoted by a base like K2CO3 can lead to the formation of related 2-oxazolines. researchgate.net Rhodium-catalyzed C-H functionalization followed by intramolecular ring-opening/cyclization of vinylene carbonate with 2-pyrrolyl/indolylanilines also yields oxazolidinones. rsc.org

PrecursorKey ReactionConditionsProductReference
Carboxylic acid with β-hydroxyl groupCurtius rearrangement and intramolecular cyclizationThermal or photochemical1,3-Oxazolidin-2-one nih.gov
N-AllylcarbamateHypervalent iodine mediated cyclizationVaries1,3-Oxazolidin-2-one researchgate.net
N-Alkynyl-2-oxazolidinoneBase-promoted tandem ring-opening/ring-closingK2CO32-Oxazoline researchgate.net
2-Pyrrolyl/indolylaniline, Vinylene carbonateRhodium-catalyzed C-H functionalization and cyclizationRh(III) catalystOxazolidinone rsc.org

Asymmetric Synthesis Approaches for Chiral Oxazolidinones

The development of asymmetric methods to produce enantiomerically pure oxazolidinones is of paramount importance, as these compounds are often used as chiral auxiliaries in other synthetic transformations. sigmaaldrich.comrsc.orgwilliams.edu These chiral auxiliaries, famously pioneered by Evans, enable the diastereoselective synthesis of a wide range of molecules. rsc.orgresearchgate.net

One major strategy involves the use of chiral catalysts to direct the formation of the oxazolidinone ring with high enantioselectivity. For example, chiral organoselenium compounds have been used to catalyze the synthesis of enantioenriched 2-oxazolidinones from N-Boc amines and alkenes. organic-chemistry.org

Another key approach is the use of chiral starting materials, or "chiral pool" synthesis. williams.edu This involves starting with a readily available enantiomerically pure compound, such as an amino acid, which is then converted to the desired chiral oxazolidinone. nih.gov For instance, amino acids can be reduced to chiral amino alcohols, which are then cyclized to form the oxazolidinone ring. nih.gov

The Evans asymmetric aldol (B89426) reaction is a classic example of using a chiral oxazolidinone as an auxiliary to control the stereochemistry of a carbon-carbon bond-forming reaction. researchgate.net The chiral auxiliary is later removed, having served its purpose of inducing asymmetry. The development of methods for the efficient attachment and removal of these auxiliaries is a critical aspect of their utility. williams.edu

ApproachKey FeatureExampleReference
Chiral CatalysisUse of a chiral catalyst to induce enantioselectivityChiral organoselenium catalyzed cyclization of N-Boc amines and alkenes organic-chemistry.org
Chiral Pool SynthesisStarting from an enantiomerically pure natural productReduction of amino acids to chiral amino alcohols, followed by cyclization nih.gov
Chiral AuxiliariesTemporary incorporation of a chiral group to direct stereochemistryEvans asymmetric aldol reaction using a chiral oxazolidinone researchgate.net

Introduction and Functionalization of the 2-Hydroxyphenyl Moiety

The synthesis of the target compound, 3-(2-hydroxyphenyl)-1,3-oxazolidin-2-one, requires the specific incorporation of a 2-hydroxyphenyl group at the N3 position of the oxazolidinone ring. This can be achieved either by functionalizing a pre-formed N-phenyl oxazolidinone or by starting with a precursor that already contains the 2-hydroxyphenyl moiety.

Strategies for ortho-Hydroxylation of Phenyl Substituted Oxazolidinones

Direct ortho-hydroxylation of an N-phenyl oxazolidinone presents a synthetic challenge due to the need for high regioselectivity. While general methods for the ortho-hydroxylation of aromatic rings exist, their application to N-phenyl oxazolidinones is not widely documented in the provided search results. These general methods often involve directed metalation-borylation-oxidation sequences or the use of specific oxidizing agents in the presence of a directing group. The development of a regioselective ortho-hydroxylation method for N-phenyl oxazolidinones would be a valuable synthetic tool.

Precursor Design and Selection for the 2-Hydroxyphenyl Group

A more common and often more efficient strategy involves the use of a starting material that already contains the 2-hydroxyphenyl group. This approach avoids the need for a potentially low-yielding or non-selective hydroxylation step.

One such approach involves the condensation of 2-aminophenol (B121084) with a suitable three-carbon synthon that can form the oxazolidinone ring. For example, a patent describes the synthesis of N-substituted phenyl-5-hydroxymethyl-2-oxazolidinones from a substituted aniline (B41778) and epichlorohydrin (B41342) under alkaline conditions and a CO2 atmosphere. google.com Applying this to 2-aminophenol could potentially yield the desired product.

Another strategy is to synthesize a precursor like 2-chloro-N-(2-hydroxyphenyl)acetamide, which can then be condensed with potassium cyanate (B1221674) to form 2-imino-3-(2-hydroxyphenyl)-1-oxazolidine-4-one, a related heterocyclic structure. researchgate.net

The synthesis of related structures, such as 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol, has been achieved through the condensation of 1,3-bis{[(4-methoxyphenyl)methyl]amino}propan-2-ol with 2-hydroxybenzaldehyde. nih.gov This highlights the use of 2-hydroxybenzaldehyde as a readily available precursor for the 2-hydroxyphenyl moiety. Similarly, 2'-hydroxyacetophenone (B8834) has been used as a starting material for the synthesis of various 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. researchgate.net

Precursor Containing 2-Hydroxyphenyl GroupReactionProductReference
2-AminophenolCondensation with a C3 synthon (e.g., epichlorohydrin) and CO2This compound (potential) google.com
2-Chloro-N-(2-hydroxyphenyl)acetamideCondensation with potassium cyanate2-Imino-3-(2-hydroxyphenyl)-1-oxazolidine-4-one researchgate.net
2-HydroxybenzaldehydeCondensation with an amino alcoholRelated heterocyclic structures nih.gov
2'-HydroxyacetophenoneVarious reactionsSubstituted 1-(2'-hydroxyphenyl)propan-1-ones researchgate.net

Derivatization at the Oxazolidinone Nitrogen (N-3 Position) of this compound

The N-3 position of the 1,3-oxazolidin-2-one scaffold is a primary site for introducing structural diversity. While the title compound, this compound, already possesses a substituent at this position, the following methodologies are fundamental for synthesizing its structural analogues by derivatizing the parent 2-oxazolidinone (B127357) ring at the N-3 position.

Alkylation and Acylation Reactions

N-alkylation and N-acylation of the 2-oxazolidinone core are fundamental reactions for attaching a wide variety of side chains. These reactions typically involve the deprotonation of the nitrogen atom followed by nucleophilic attack on an alkyl or acyl halide.

Alkylation: The introduction of alkyl groups onto the oxazolidinone nitrogen can be achieved under basic conditions. A strong base, such as sodium hydride (NaH), is often used to deprotonate the N-H group, forming a nucleophilic anion that readily reacts with alkyl halides (e.g., R-Br, R-I). The Mannich reaction represents another route, allowing for the introduction of aminomethyl groups. researchgate.net

Acylation: The Friedel-Crafts acylation principles can be adapted to N-acylation. chemistrytalk.orglibretexts.org This process involves reacting the oxazolidinone with an acyl chloride (R-COCl) or an acid anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) to yield N-acylated products. Unlike Friedel-Crafts reactions on aromatic rings, a Lewis acid catalyst is not required for N-acylation. chemistrytalk.orgmasterorganicchemistry.com

Table 1: N-Alkylation and N-Acylation Reactions for Oxazolidinone Analogues

Reaction TypeReagentsTypical ConditionsProduct Type
N-Alkylation 2-Oxazolidinone, Alkyl Halide (R-X)Base (e.g., NaH), Aprotic Solvent (e.g., THF, DMF)3-Alkyl-1,3-oxazolidin-2-one
N-Acylation 2-Oxazolidinone, Acyl Chloride (RCOCl)Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂)3-Acyl-1,3-oxazolidin-2-one
Mannich Reaction 2-Oxazolidinone, Formaldehyde, Secondary AmineAcidic or Basic Catalysis3-(Aminomethyl)-1,3-oxazolidin-2-one

Introduction of Diverse Aromatic and Heteroaromatic Substituents

The synthesis of analogues like this compound often involves modern cross-coupling reactions to form the crucial nitrogen-aryl bond. Transition-metal-catalyzed N-arylation reactions are highly effective for this purpose.

Palladium-catalyzed cross-coupling, such as the Buchwald-Hartwig amination, is a powerful method for N-arylation of 2-oxazolidinones using aryl bromides. organic-chemistry.org The choice of phosphine (B1218219) ligand, base, and solvent is critical and significantly influences the reaction outcome. organic-chemistry.org Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative and efficient route, particularly for reactions with (hetero)aryl iodides. Modern protocols for copper-catalyzed reactions can often be performed at room temperature using specific ligands like N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO). organic-chemistry.org

Table 2: Catalytic N-Arylation of 2-Oxazolidinone

Catalytic SystemArylating AgentLigand ExampleKey Features
Palladium-catalyzed Aryl BromidesPhosphine Ligands (e.g., BINAP, XPhos)Good yields, versatile for various aryl bromides. organic-chemistry.org
Copper-catalyzed (Hetero)aryl IodidesN,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO)Excellent chemoselectivity, tolerates a wide range of functional groups. organic-chemistry.org

Synthesis of Advanced Structural Analogues and Hybrid Compounds of this compound

Beyond simple N-3 substitution, the synthesis of advanced analogues involves modifying the core oxazolidinone ring, altering the substitution pattern on the hydroxyphenyl ring, or creating hybrid molecules that incorporate other heterocyclic systems.

Modifications within the Oxazolidinone Ring System

Structural modifications of the oxazolidinone ring itself can lead to novel analogues with distinct chemical properties. One common modification is the replacement of the carbonyl oxygen (at C-2) with a sulfur atom to form an oxazolidine-2-thione. nih.gov This conversion can alter the electronic properties and binding capabilities of the scaffold. nih.gov Another strategy involves introducing substituents at the C-4 and C-5 positions of the oxazolidinone ring. These substitutions can be used to control the stereochemistry of the molecule and are crucial in the design of chiral auxiliaries. researchgate.net Furthermore, the oxazolidinone ring can be fused with other rings to create more rigid, bicyclic, or tricyclic systems, significantly altering the three-dimensional shape of the molecule. nih.gov

Substituent Effects on the Hydroxyphenyl Ring

The electronic properties of the entire molecule can be fine-tuned by introducing various substituents onto the hydroxyphenyl ring. The nature and position of these substituents can influence the molecule's reactivity and biological interactions. rsc.org Standard electrophilic aromatic substitution reactions can be employed to modify the phenyl ring, but the outcome is directed by the existing substituents: the hydroxyl group (-OH) and the oxazolidinone ring linked through nitrogen. Both of these are generally considered ortho-, para- directing groups, meaning they will direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them. masterorganicchemistry.com

For this compound, the hydroxyl group is at position 2' and the oxazolidinone is at position 1'. The strong activating, ortho-, para-directing effect of the hydroxyl group would primarily direct electrophiles to the 3' and 5' positions.

Table 3: Potential Substitutions on the Hydroxyphenyl Ring

Substituent TypeExample GroupPosition on RingExpected Effect
Electron-Donating -OCH₃, -CH₃Ortho, ParaIncreases electron density of the ring.
Electron-Withdrawing -NO₂, -CNOrtho, ParaDecreases electron density of the ring.
Halogen -Cl, -Br, -FOrtho, ParaInductively withdrawing, but can act as weak ortho-, para- directors. masterorganicchemistry.com

Preparation of Multi-Heterocyclic Systems Incorporating the Oxazolidinone Scaffold

A prominent strategy in medicinal chemistry involves creating hybrid compounds by linking the oxazolidinone scaffold to other heterocyclic systems. researchgate.net This approach aims to combine the pharmacophoric features of different classes of molecules to create novel structures. The oxazolidinone moiety can be connected to various other rings, such as piperazine, morpholine, thiazolidinone, oxadiazole, or thiadiazole. researchgate.netnih.govmdpi.com For instance, tricyclic systems have been developed where the oxazolidinone is fused to a benzoxazine (B1645224) ring, resulting in highly potent compounds. nih.gov These multi-heterocyclic systems are synthesized through multi-step sequences that often culminate in the formation of the oxazolidinone ring or its linkage to a pre-existing heterocyclic fragment.

Catalytic Systems and Optimization of Reaction Conditions in this compound Synthesis

The formation of the oxazolidinone ring, particularly with an N-aryl substituent, is often facilitated by catalytic processes. These can range from transition metal-catalyzed reactions to the use of organocatalysts, each with its own set of optimized conditions to maximize efficiency.

Transition Metal-Catalyzed Processes

Transition metals, particularly palladium and copper, play a significant role in the synthesis of N-aryl oxazolidinones. These metals can catalyze the crucial C-N bond formation that constitutes the final step in the cyclization process.

Palladium-Catalyzed Synthesis: Palladium catalysts are well-established for N-arylation reactions. rsc.org In the context of oxazolidinone synthesis, a palladium-catalyzed approach can be employed for the intramolecular cyclization of suitable precursors. For instance, a palladium(0) catalyst, such as one derived from a tris(dibenzylideneacetone)dipalladium(0) (B46781) complex with a phosphite (B83602) ligand, can effectively catalyze the cyclization of biscarbamate derivatives to form the oxazolidinone ring. nih.gov The mechanism typically involves the formation of a metal-olefin complex, followed by ionization, nucleophilic substitution, and decomplexation. nih.gov The choice of ligand is critical, with studies showing that chelating ligands can sometimes slow down the reaction. nih.gov

Copper-Catalyzed Synthesis: Copper-catalyzed reactions offer an alternative and often more cost-effective method for N-arylation. Copper(I) catalysts, in particular, are used for the coupling of aryl halides with the nitrogen atom of the oxazolidinone precursor. researchgate.net Efficient one-pot procedures have been developed where an amino alcohol carbamate (B1207046) undergoes intramolecular cyclization followed by a copper-catalyzed cross-coupling with an aryl iodide. researchgate.net This approach has been successfully applied to the synthesis of various N-aryl oxazolidinones, including pharmaceutical compounds like Linezolid (B1675486) and Rivaroxaban. researchgate.net Mechanistic studies suggest that the process can involve the formation of a Cu(I)-substrate radical species, which then promotes the necessary bond formations. rsc.org

A summary of transition metal catalysts used in the synthesis of related N-aryl oxazolidinones is presented below:

Catalyst SystemReactantsProduct TypeReference
Tris(dibenzylideneacetone)dipalladium(0) / Triisopropyl phosphiteCyclic biscarbamateOxazolidinone nih.gov
Palladium(II) acetate (B1210297) / SPhosBromothiophenes / Cyclopropylboronic acidCyclopropylthiophenes mdpi.com
Pd(dppf)Cl2 / Na2CO3 / TBABBromo-substituted quinazolines / Boronic estersQuinazolinylphenyl-thiadiazoles mdpi.com
CuI / N,N-dimethylglycineAryl bromides / Substituted oxazolidinonesN-aryl oxazolidinones researchgate.net
Cu(IMes)Cl / rac-BINAPNitroarenes / Acyl chlorides2-Aminophenol derivatives nih.gov
Cobalt(II) complexes2-Aminophenols / Isonitriles2-Aminobenzoxazoles nih.govumn.edu

Solvent Selection and Temperature Control

The choice of solvent and the control of reaction temperature are critical parameters that significantly influence the yield and purity of this compound.

Solvent Effects: The polarity of the solvent plays a crucial role. For many cyclization reactions leading to oxazolidinones, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often preferred. nih.gov These solvents can facilitate the dissolution of reactants and stabilize charged intermediates that may form during the catalytic cycle. In some cases, less polar solvents like toluene (B28343) or dichloromethane (B109758) are used, particularly in reactions where reactant solubility is not a major issue or to control reaction rates. nih.govresearchgate.net The use of protic solvents like water or methanol (B129727) can sometimes lead to the formation of complex mixtures and by-products due to their potential to participate in side reactions. nih.gov

Temperature Control: Temperature is a key factor in controlling the reaction rate and selectivity. For the synthesis of oxazolidin-2-ones, a temperature range of 120-150 °C is often required when using conventional heating methods. researchgate.net However, prolonged heating at high temperatures can lead to the formation of self-condensation by-products. nih.gov Microwave-assisted synthesis has emerged as a valuable technique, often allowing for shorter reaction times and improved yields at controlled temperatures. rsc.orgresearchgate.net For certain sensitive reactions, lower temperatures, sometimes as low as 0 °C, are employed, especially during the addition of reactive reagents to control exothermic processes. nih.gov

The following table summarizes the impact of solvent and temperature on related oxazolidinone syntheses:

Solvent(s)Temperature (°C)ObservationReference
Toluene, Dichloromethane, Hexane, THF-Low yields and longer reaction times for oxazolidin-2-one synthesis. researchgate.net
TolueneRoom TemperatureFormation of undesired bicyclic products in some condensation reactions. nih.gov
DMF, Acetonitrile-Enhanced formation of the desired non-symmetric triarylpyridine product. nih.gov
Water, Methanol-Partial reaction progress and formation of complex mixtures. nih.gov
-120-150Required temperature range for the preparation of oxazolidin-2-ones. researchgate.net
THF60Optimal for the synthesis of 2-aminophenol derivatives via copper catalysis. nih.gov

Yield Optimization and Purity Enhancement Strategies

Maximizing the yield and ensuring the high purity of the final product are paramount in chemical synthesis. Several strategies can be employed during and after the synthesis of this compound.

Yield Optimization:

Reactant Stoichiometry: Adjusting the ratio of reactants can drive the reaction to completion. For example, using an excess of one of the reactants can be beneficial. nih.gov

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) allows for the determination of the optimal reaction time to maximize product formation and minimize degradation. nih.gov

Purity Enhancement:

Work-up Procedures: After the reaction is complete, a proper work-up procedure is essential to remove unreacted starting materials, catalysts, and by-products. This typically involves quenching the reaction, followed by extraction with appropriate organic solvents and washing with aqueous solutions to remove water-soluble impurities. nih.gov

Chromatography: Column chromatography is a widely used technique for the purification of organic compounds. nih.gov By selecting a suitable stationary phase (e.g., silica (B1680970) gel) and a mobile phase (eluent system), it is possible to separate the desired product from impurities with different polarities. nih.govresearchgate.net

Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture is an effective method for achieving high purity. This technique relies on the difference in solubility of the product and impurities at different temperatures.

Advanced Structural Characterization and Spectroscopic Analysis of 3 2 Hydroxyphenyl 1,3 Oxazolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for mapping the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecular skeleton and the chemical environment of each atom can be constructed.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their neighboring protons (spin-spin coupling), and their relative quantities (integration). For 3-(2-hydroxyphenyl)-1,3-oxazolidin-2-one, the spectrum reveals characteristic signals for the aromatic protons of the hydroxyphenyl ring and the aliphatic protons of the oxazolidinone ring.

The four protons on the substituted benzene (B151609) ring typically appear as complex multiplets in the aromatic region (approximately 6.8–7.5 ppm). Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the hydroxyl and the oxazolidinone substituent. The two methylene (B1212753) (-CH₂-) groups of the oxazolidinone ring, O-CH₂ and N-CH₂, are diastereotopic and appear as distinct signals, usually as triplets or more complex multiplets, in the aliphatic region (approximately 4.0–4.8 ppm). The phenolic hydroxyl (-OH) proton presents as a broad singlet, the chemical shift of which can vary depending on solvent and concentration due to hydrogen bonding.

Interactive Table 1: Representative ¹H NMR Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic Protons (C₆H₄) ~ 6.8 - 7.5 Multiplet (m) Four protons in distinct chemical environments on the phenyl ring.
Oxazolidinone CH₂ (N-CH₂) ~ 4.1 - 4.5 Triplet (t) or Multiplet (m) Methylene group adjacent to the nitrogen atom.
Oxazolidinone CH₂ (O-CH₂) ~ 4.5 - 4.8 Triplet (t) or Multiplet (m) Methylene group adjacent to the oxygen atom.

Note: Specific chemical shifts and multiplicities can vary based on the solvent used and the spectrometer frequency. Data is compiled based on typical values for such structural motifs.

Complementing the proton data, ¹³C NMR spectroscopy maps the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, providing a count of the non-equivalent carbons. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The spectrum of this compound shows a characteristic signal for the carbonyl carbon (C=O) of the oxazolidinone ring at the downfield end of the spectrum, typically around 155-160 ppm. biorxiv.org The six carbons of the phenyl ring appear in the aromatic region (115-155 ppm), with the carbon bearing the hydroxyl group (C-OH) and the carbon attached to the nitrogen (C-N) being clearly distinguishable. The two methylene carbons of the oxazolidinone ring resonate in the aliphatic region, generally between 45 and 70 ppm. organicchemistrydata.org

Interactive Table 2: Representative ¹³C NMR Data for this compound

Carbon Assignment Chemical Shift (δ, ppm) Notes
Carbonyl (C=O) ~ 158 Carbon of the carbamate (B1207046) group in the oxazolidinone ring.
Aromatic C-OH ~ 152 Phenolic carbon attached to the hydroxyl group.
Aromatic C-N ~ 128 Aromatic carbon attached to the oxazolidinone nitrogen.
Aromatic C-H ~ 116 - 130 Four distinct signals for the aromatic CH carbons.
Oxazolidinone CH₂ (O-CH₂) ~ 65 Methylene carbon adjacent to the ring oxygen.

Note: Data represents typical values compiled from spectral databases and literature on similar compounds. organicchemistrydata.org

While 1D NMR spectra identify the basic building blocks, 2D NMR experiments reveal how they are connected. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between adjacent protons on the aromatic ring, helping to assign their specific positions. It would also confirm the connectivity between the N-CH₂ and O-CH₂ protons if there is a discernible coupling between them.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This technique allows for the unambiguous assignment of each carbon signal that has a proton bonded to it. For instance, the aromatic proton signals would be correlated to their corresponding aromatic carbon signals, and the methylene proton signals to their respective methylene carbon signals. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the entire molecular structure by showing long-range correlations (typically over 2-3 bonds) between protons and carbons. researchgate.net Key correlations would include those from the N-CH₂ protons to the aromatic C-N carbon and the carbonyl carbon, and from the aromatic protons to neighboring carbons, definitively linking the hydroxyphenyl ring to the oxazolidinone moiety. mdpi.comresearchgate.net

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. Each functional group has characteristic vibrational frequencies, making these methods excellent for molecular "fingerprinting" and confirming the presence of key structural features.

FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. upi.edu The FTIR spectrum of this compound is dominated by absorptions from its primary functional groups. A strong, broad absorption band is expected in the 3200-3500 cm⁻¹ region, characteristic of the O-H stretching vibration of the phenolic group, with its breadth resulting from hydrogen bonding. The most prominent peak is typically the C=O stretch of the cyclic carbamate (oxazolidinone), which appears as a very strong and sharp band around 1740-1760 cm⁻¹. researchgate.net Other significant peaks include C-H stretches from the aromatic ring (above 3000 cm⁻¹) and the methylene groups (below 3000 cm⁻¹), C=C stretching vibrations from the aromatic ring (approx. 1500-1600 cm⁻¹), and C-O stretching bands in the fingerprint region (1000-1300 cm⁻¹). upi.edu

Interactive Table 3: Characteristic FTIR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group Intensity
3200 - 3500 O-H Stretch Phenolic -OH Strong, Broad
3010 - 3100 C-H Stretch Aromatic Medium
2850 - 2960 C-H Stretch Aliphatic (-CH₂-) Medium
1740 - 1760 C=O Stretch Oxazolidinone (Carbamate) Very Strong, Sharp
1500 - 1600 C=C Stretch Aromatic Ring Medium to Strong
1200 - 1300 C-N Stretch Amine Medium

Note: Frequencies are approximate and based on data from similar compounds and functional group correlation tables. upi.eduresearchgate.netthermofisher.com

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. researchgate.net While FTIR is sensitive to polar bonds and asymmetrical vibrations, Raman is more sensitive to non-polar, symmetric bonds and vibrations. For this compound, Raman spectroscopy would be particularly effective for observing the symmetric "breathing" modes of the phenyl ring, which often give rise to strong, sharp peaks. The C=C stretching vibrations of the aromatic ring are also typically strong in the Raman spectrum. While the C=O stretch is visible, it is often less intense than in the IR spectrum. In solid-state analysis, low-frequency Raman spectroscopy can provide valuable information about crystal lattice modes (phonons), offering insights into the crystal packing and polymorphic form of the compound. acs.org The analysis of 2-oxazolidinone (B127357) itself by Raman spectroscopy provides a reference for the vibrations associated with the heterocyclic ring. researchgate.net

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and deducing the structure of organic compounds by analyzing their fragmentation patterns upon ionization.

High-resolution mass spectrometry provides the precise molecular weight of a compound, allowing for the determination of its elemental composition with high accuracy. For this compound (C₉H₉NO₃), the theoretical exact mass can be calculated. Electrospray ionization (ESI) is a common soft ionization technique used for such analyses, which typically yields the protonated molecule [M+H]⁺ in the positive ion mode. researchgate.net The high-resolution data allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

Table 1: Predicted High-Resolution Mass Spectrometry Data for C₉H₉NO₃

Adduct Formula Calculated m/z
[M+H]⁺ C₉H₁₀NO₃⁺ 180.06552
[M+Na]⁺ C₉H₉NNaO₃⁺ 202.04746
[M-H]⁻ C₉H₈NO₃⁻ 178.05096

Data predicted based on the elemental composition. uni.lu

Tandem mass spectrometry (MS/MS) experiments, often involving collision-induced dissociation (CID), are used to fragment the parent ion and study its breakdown products. The fragmentation of oxazolidin-2-one derivatives is characterized by specific bond cleavages within the heterocyclic ring. researchgate.net For this compound, the fragmentation pathways under electron impact (EI) or ESI-MS/MS would likely involve:

Ring Contraction: The 1,3-oxazolidine ring can undergo contraction through the loss of small, stable molecules like aldehydes. nih.gov

Cleavage of the N-Aryl Bond: Fission of the bond between the oxazolidinone nitrogen and the hydroxyphenyl ring is a probable fragmentation route.

Fragmentation of the Oxazolidinone Ring: The parent ion can undergo characteristic cleavages, such as the loss of CO₂ (44 Da) or ethylene (B1197577) (28 Da), leading to significant fragment ions that help in structural confirmation. Studies on related oxazolidinones show that these breakdown routes are common and diagnostic for this class of compounds. researchgate.netnih.gov The presence of the ortho-hydroxy group on the phenyl ring can also influence fragmentation, potentially through intramolecular rearrangement or cyclization reactions. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light.

In this compound, the primary chromophores are the phenyl ring and the carbonyl group (C=O) of the oxazolidinone ring. The presence of these groups gives rise to characteristic electronic transitions:

π → π* Transitions: These high-energy transitions are associated with the conjugated π-system of the phenyl ring and the C=O group. They typically result in strong absorption bands. In similar aromatic and heterocyclic systems, these transitions are observed at lower wavelengths. scielo.org.zamdpi.com

n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital. These transitions are typically of lower energy (longer wavelength) and lower intensity compared to π → π* transitions. upenn.edu

The conjugation between the phenyl ring and the nitrogen atom of the oxazolidinone ring, along with the auxochromic hydroxyl group, influences the position and intensity of these absorption bands. The solvent environment can also cause shifts in the absorption maxima (solvatochromism). mdpi.comnih.gov For instance, a study on a newly synthesized hydrazone containing a hydroxyphenyl group recorded a maximum absorption wavelength (λmax) at 202 nm and another peak at 252 nm in methanol (B129727). mu-varna.bg

Table 2: Expected UV-Vis Absorption Maxima

Transition Type Expected λmax Range (nm) Chromophore
π → π* ~200-260 Phenyl ring, C=O
n → π* ~270-300 C=O, N, O atoms

Expected values are based on analyses of structurally related compounds. scielo.org.zaupenn.edumu-varna.bg

X-ray Crystallography for Definitive Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography provides unambiguous information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and the nature of intermolecular interactions that stabilize the crystal lattice.

While specific crystallographic data for this compound is not available, analysis of the closely related isomeric compound 2-(2-hydroxyphenyl)-2-oxazoline provides valuable insights. researchgate.net In this analogue, the molecule exhibits a nearly coplanar arrangement between the oxazoline (B21484) and benzene rings, a feature stabilized by a strong intramolecular O—H···N hydrogen bond. researchgate.net It is highly probable that this compound would adopt a similar conformation, with the ortho-hydroxyl group forming an intramolecular hydrogen bond with either the carbonyl oxygen or the ring oxygen of the oxazolidinone moiety. This would result in a relatively planar and rigid structure.

Table 3: Representative Bond Lengths and Angles (based on 2-(2-hydroxyphenyl)-2-oxazoline analogue)

Parameter Bond/Angle Expected Value
Bond Length C=O ~1.21 Å
Bond Length C-N (ring) ~1.39 Å
Bond Length C-O (ring) ~1.36 Å
Bond Length N-C (aryl) ~1.42 Å
Bond Angle O-C-N (ring) ~109°
Bond Angle C-N-C (exocyclic) ~125°

Values are inferred from published data on structurally similar compounds like N-acyloxazolidinones and hydroxyphenyl-oxazolines. researchgate.netmdpi.com

The packing of molecules in the crystal lattice is governed by a network of non-covalent interactions. For this compound, several types of intermolecular forces are expected to play a crucial role:

Hydrogen Bonding: The presence of the phenolic hydroxyl group (a strong hydrogen bond donor) and the carbonyl oxygen (a strong acceptor) makes intermolecular O—H···O=C hydrogen bonding a dominant feature in the crystal packing. dcu.ienih.gov These interactions can link molecules into chains, dimers, or more complex three-dimensional networks. nih.govmdpi.com

Pi-Pi Stacking: The aromatic phenyl rings can interact through π-π stacking. These interactions arise from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings and are common in the crystal structures of phenyl-containing compounds. dcu.ie

The combination of a strong intramolecular hydrogen bond defining the molecular conformation and a network of intermolecular hydrogen bonds and stacking interactions defining the crystal packing is a characteristic feature of such hydroxyphenyl derivatives. researchgate.net

Table 4: List of Chemical Compounds Mentioned

Compound Name
This compound
2-(2-hydroxyphenyl)-2-oxazoline
N-acyloxazolidinones
Carbon dioxide

Conformational Analysis in the Crystalline State and Torsional Strain

The five-membered oxazolidinone ring itself is generally not perfectly flat. It often adopts an "envelope" or "twisted" conformation to minimize steric hindrance and torsional strain between adjacent atoms. The degree of this puckering and the specific torsion angles are influenced by the nature and position of the substituents.

For this compound, the key conformational features are the rotational freedom around the N-C bond connecting the phenyl ring to the oxazolidinone ring and the orientation of the hydroxyl group. In the crystalline state, the molecule's conformation is locked into a low-energy state. The dihedral angle between the plane of the phenyl ring and the plane of the oxazolidinone ring is a critical parameter. In related structures, such as 3-(4-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one, the phenyl ring is significantly inclined with respect to the heterocyclic ring system. researchgate.net

Intramolecular hydrogen bonding between the phenolic hydroxyl group (at the 2-position of the phenyl ring) and the carbonyl oxygen of the oxazolidinone ring is a strong possibility. This type of interaction would significantly restrict the rotation around the N-C bond, favoring a more planar arrangement between the hydroxyphenyl group and the C=O bond, thereby reducing torsional strain and stabilizing the conformation. Such intramolecular hydrogen bonds are known to be significant stabilizing forces in similar o-hydroxyphenyl-substituted compounds.

The presence of the bulky hydroxyphenyl group at the N-3 position can introduce torsional strain within the molecule. This strain arises from the repulsion between electron clouds of atoms that are not directly bonded but are in close proximity due to the molecular conformation. The molecule will adopt a conformation that represents a balance between minimizing this torsional strain and maximizing stabilizing interactions like hydrogen bonding. While specific torsional angles for this compound are not available in the reviewed literature, analysis of similar structures suggests that the deviation from complete planarity is a mechanism to alleviate such strain.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared with the calculated theoretical percentages derived from the compound's proposed molecular formula, C₉H₉NO₃, to confirm its empirical formula and purity.

The theoretical elemental composition of this compound is calculated based on the atomic masses of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). For a molecular formula of C₉H₉NO₃, the theoretical percentages are:

Carbon (C): 60.33%

Hydrogen (H): 5.06%

Nitrogen (N): 7.82%

Oxygen (O): 26.79%

Experimental determination of these percentages is typically achieved through combustion analysis. In this method, a precisely weighed sample of the compound is burned in an excess of oxygen. The resulting combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are collected and quantified. From the masses of these products, the original mass percentages of C, H, and N in the sample are calculated. The percentage of oxygen is often determined by difference.

For a synthesized sample of this compound, the experimentally found values would be expected to be in close agreement with the theoretical values. Generally, a deviation of ±0.4% is considered acceptable for confirmation of the empirical formula. najah.edu

Below is an interactive table presenting the theoretical elemental composition for this compound. While specific experimental data for this compound is not detailed in the available literature, a hypothetical "Found %" column is included to illustrate how experimental results are typically presented and compared against the theoretical values.

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Theoretical %
CarbonC12.0119108.09960.33%
HydrogenH1.00899.0725.06%
NitrogenN14.007114.0077.82%
OxygenO15.999347.99726.79%
Total 179.175 100.00%

This rigorous confirmation of the elemental ratios is a fundamental step in the characterization of a new chemical substance, providing foundational evidence for its molecular identity.

Computational Chemistry and Molecular Modeling of 3 2 Hydroxyphenyl 1,3 Oxazolidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties and behavior of a molecule. These calculations solve the Schrödinger equation for the given molecular system, providing detailed information about its structure and energy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational efficiency, making it suitable for studying medium-sized organic molecules. sci-hub.se By using functionals such as B3LYP or PBE with appropriate basis sets (e.g., 6-311G(d,p)), the ground state geometry of 3-(2-Hydroxyphenyl)-1,3-oxazolidin-2-one can be optimized. sci-hub.semdpi.com

This optimization process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. researchgate.net The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. researchgate.net From this optimized geometry, key structural parameters like bond lengths, bond angles, and dihedral angles are calculated. These theoretical parameters can be compared with experimental data, if available, to validate the computational model.

Furthermore, DFT calculations yield important electronic properties such as the total energy, dipole moment, and the distribution of electron density. The molecular electrostatic potential (MEP) map, for instance, can be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. mdpi.comajchem-a.com In a typical MEP map for this molecule, negative potential (red/yellow) would be expected around the electronegative oxygen atoms of the carbonyl and hydroxyl groups, indicating sites for electrophilic attack, while positive potential (blue) would be located around the hydrogen atoms. mdpi.comnih.gov

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data)

ParameterBond/AngleCalculated Value (DFT/B3LYP)
Bond Length (Å) C=O (Oxazolidinone)1.22
C-N (Oxazolidinone)1.38
C-O (Hydroxyl)1.36
N-C (Phenyl)1.41
**Bond Angle (°) **O=C-N125.5
C-N-C121.0
C-O-H109.5
Dihedral Angle (°) Phenyl Ring - Oxazolidinone Ring55.0

Note: The data in this table is illustrative and represents typical values for similar structures. Actual values would be obtained from a specific DFT calculation.

Hartree-Fock (HF) is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While DFT methods, which include electron correlation, often provide more accurate results for many properties, HF calculations are still valuable. researchgate.net They serve as a starting point for more advanced correlated methods and provide fundamental insights into molecular orbitals and electronic energies without empirical parameterization. Comparing HF results with DFT can help in understanding the role of electron correlation on the molecular properties of this compound.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. reddit.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. reddit.com The spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic interactions. For this compound, the HOMO is likely to be localized on the electron-rich hydroxyphenyl ring, while the LUMO may be distributed over the oxazolidinone ring, particularly the carbonyl group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. ajchem-a.comnih.gov From the HOMO and LUMO energy values, global chemical reactivity descriptors can be calculated to quantify the molecule's reactive nature.

Table 2: Representative Frontier Orbital Energies and Global Reactivity Descriptors (Illustrative Data)

ParameterFormulaValue (eV)
HOMO Energy E_HOMO-6.45
LUMO Energy E_LUMO-1.95
Energy Gap (ΔE) E_LUMO - E_HOMO4.50
Ionization Potential (I) -E_HOMO6.45
Electron Affinity (A) -E_LUMO1.95
Electronegativity (χ) (I + A) / 24.20
Chemical Hardness (η) (I - A) / 22.25
Chemical Softness (S) 1 / (2η)0.22

Note: The data in this table is illustrative and represents typical values. Actual values would be derived from the calculated HOMO and LUMO energies.

Quantum chemical calculations, particularly using DFT, can predict the vibrational frequencies of a molecule. nih.gov The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental spectra to confirm the molecular structure and the identity of the synthesized compound. sci-hub.senih.gov

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., 0.961 for B3LYP) to improve agreement with experimental data. nih.govnih.gov The analysis helps in assigning specific vibrational modes to the observed spectral bands, such as the characteristic stretching vibrations of the C=O, O-H, C-N, and C-O groups within this compound. A good correlation between the scaled theoretical frequencies and the experimental ones confirms the validity of the optimized molecular geometry. sci-hub.se

Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) (Illustrative Data)

Vibrational ModeFunctional GroupExperimental FT-IRCalculated (Scaled)
O-H Stretch Phenolic OH34503455
C-H Stretch Aromatic30803085
C=O Stretch Carbonyl (Oxazolidinone)17501752
C=C Stretch Aromatic Ring1610, 15001612, 1505
C-N Stretch Oxazolidinone Ring13501355
C-O Stretch Ether-like (Oxazolidinone)12301233

Note: The data in this table is illustrative. Experimental values are typical for these functional groups, and calculated values are hypothetical.

Molecular Dynamics Simulations for Conformational Sampling and Flexibility

While quantum mechanics describes the static electronic structure, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation. nih.gov

Molecular Docking Studies of this compound (in vitro interaction contexts)

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, such as a protein receptor (target). researchgate.netnih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound to a biological target. nih.gov

In a docking study involving this compound, the compound would be docked into the active site of a relevant protein target. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function, which estimates the binding free energy. The result is a predicted binding pose and a binding affinity (or docking score), with lower energy values typically indicating a more stable interaction. mdpi.comnih.gov

The analysis of the best-docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. researchgate.net For example, the hydroxyl group of the ligand could act as a hydrogen bond donor or acceptor, while the carbonyl oxygen is a potent hydrogen bond acceptor. mdpi.com The phenyl ring can engage in hydrophobic or π-stacking interactions. These studies provide a structural hypothesis for the molecule's biological activity and can guide the design of more potent analogues. nih.gov

Prediction of Binding Modes and Interaction Energies with Target Receptors (e.g., enzymes, bacterial ribosomal subunits)

Computational modeling plays a pivotal role in understanding how antibacterial agents like this compound interact with their biological targets. The primary target for the oxazolidinone class of antibiotics is the bacterial ribosome, a complex machinery responsible for protein synthesis.

Binding Site and Interaction Mode: Oxazolidinones exert their antibacterial effect by inhibiting protein synthesis at a very early stage. nih.gov Computational and structural studies have established that they bind to the 50S large ribosomal subunit. nih.govnih.gov Specifically, their binding site is located at the peptidyl transferase center (PTC), a critical region responsible for forming peptide bonds. nih.gov The binding of an oxazolidinone molecule in this pocket interferes with the correct positioning of initiator fMet-tRNA, thereby preventing the formation of the 70S initiation complex, which is a crucial step in starting protein translation. nih.gov Unlike many other antibiotics that block peptide elongation, oxazolidinones halt the process before it even begins. nih.gov

Molecular docking studies, a key computational technique, are used to predict the precise orientation of the ligand (the oxazolidinone) within the receptor's binding site (the ribosome). For the oxazolidinone class, these studies show binding primarily to the 23S rRNA component of the 50S subunit. nih.gov However, accurately predicting the binding mode to a ribosomal target is computationally challenging due to the high flexibility of RNA, which can lead to inaccuracies in docking predictions. nih.govmdpi.com

Calculation of Interaction Energies: Beyond predicting the binding pose, computational methods can estimate the binding affinity, often expressed as a binding free energy value (e.g., in kcal/mol). A more negative value typically indicates a stronger and more stable interaction. researchgate.net Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Parallel Cascade Selection Molecular Dynamics (PaCS-MD) combined with Markov state models (MSM) are employed to calculate these energies. researchgate.netnih.govresearchgate.net These calculations provide a quantitative measure of the ligand's potency and can help in the rational design of more effective derivatives. researchgate.net While specific binding energy values for this compound are not widely published, the general binding mechanism for the oxazolidinone class is well-established through these computational approaches.

Target ReceptorBinding SitePredicted InteractionComputational Methods
Bacterial 50S Ribosomal SubunitPeptidyl Transferase Center (PTC) on 23S rRNAInhibition of translation initiation complex formationMolecular Docking, MM-PBSA, Molecular Dynamics (MD)

Quantitative Structure-Activity Relationship (QSAR) Modeling (if focused on in vitro biological activities)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For antibacterial agents like oxazolidinones, QSAR studies are instrumental in predicting the potency of new derivatives and guiding synthetic efforts toward more effective drugs.

Several QSAR studies have been conducted on oxazolidinone derivatives to understand the structural requirements for potent antibacterial activity, typically measured as the Minimum Inhibitory Concentration (MIC). nih.govnih.gov These models often reveal that a combination of electronic, steric, and thermodynamic properties governs the activity.

Key Findings from QSAR Studies on Oxazolidinones:

3D-QSAR Methods: Techniques like Comparative Molecular Field Analysis (CoMFA) have been successfully applied. A CoMFA study on new oxazolidinone agents found a strong correlation between their in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA) and a combination of their steric, electrostatic, and lipophilicity (ClogP) factors. nih.govnih.gov

Descriptor-Based Models: Other QSAR models have been built using a wider range of molecular descriptors. Studies have shown that the antibacterial activity of 3-aryloxazolidin-2-ones is strongly dependent on electronic factors, such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), as well as spatial and thermodynamic factors like molecular density and the heat of formation. nih.gov

Non-linear Models: To capture more complex relationships, non-linear methods like Artificial Neural Networks (ANN) have been employed. For oxazolidinones, ANN-based models have shown better predictive ability than simpler linear models, indicating the intricate nature of the structure-activity relationship. tandfonline.comresearchgate.net

The general goal of these models is to create an equation that can predict the biological activity of a new, unsynthesized compound based solely on its computed structural properties.

QSAR Model TypeKey Molecular DescriptorsPredicted PropertyRelevance to Oxazolidinones
CoMFA (3D-QSAR)Steric Fields, Electrostatic Fields, Lipophilicity (ClogP)Antibacterial Activity (MIC)Identifies favorable spatial and electronic regions for substitution. nih.gov
Descriptor-Based QSARLUMO Energy, Heat of Formation, Molar Refractivity, DensityAntibacterial Activity (MIC)Correlates electronic and thermodynamic properties with potency. nih.gov
Artificial Neural Network (ANN)Constitutional, Topostructural, Quantum Chemical DescriptorsAntibacterial Activity (MIC)Captures complex non-linear relationships for improved prediction. tandfonline.com

Computational Analysis of Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions

The three-dimensional structure, stability, and interaction profile of this compound are significantly influenced by a network of non-covalent interactions. Computational chemistry provides powerful tools to analyze these forces, including hydrogen bonds, van der Waals forces, and π-interactions.

Intermolecular Interactions and Computational Analysis: In a condensed phase (like a crystal or in solution), molecules of this compound interact with each other and with solvent molecules through various non-covalent forces. Modern computational methods are used to dissect and quantify these interactions:

Density Functional Theory (DFT): DFT calculations are fundamental for optimizing the molecular geometry and calculating the electronic structure. researchgate.net These calculations can predict bond lengths, angles, and the energetics of hydrogen bond formation, providing a detailed picture of the molecule's preferred conformation. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): This method, also known as AIM, analyzes the electron density topology to characterize chemical bonds and non-covalent interactions. wikipedia.org By identifying "bond critical points" (BCPs) between atoms, QTAIM can confirm the presence and characterize the strength of hydrogen bonds and other weak interactions. researchgate.net

Hirshfeld Surface Analysis: This is a graphical method used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is mapped with properties that highlight different types of close contacts between molecules. This analysis allows for the deconstruction of the crystal packing into contributions from various interactions, such as H···H, O···H, and C···H contacts, providing a percentage contribution for each. rsc.org

These computational analyses reveal that the stability and properties of compounds like this compound arise from a complex interplay of both intramolecular and intermolecular non-covalent forces. nih.gov

Type of InteractionDescriptionComputational Analysis Method
Intramolecular H-BondHydrogen bond within a single molecule, e.g., between the 2-hydroxyl group and the oxazolidinone ring.DFT, QTAIM
Intermolecular H-BondHydrogen bond between two separate molecules.Hirshfeld Surface Analysis, DFT
van der Waals ForcesWeak interactions including London dispersion forces. Quantified as H···H, C···H contacts.Hirshfeld Surface Analysis, SAPT
π-InteractionsInteractions involving the π-system of the phenyl ring (e.g., π-π stacking, C-H···π).DFT, Hirshfeld Surface Analysis

Investigation of Biological Activities and Mechanisms of Action for 3 2 Hydroxyphenyl 1,3 Oxazolidin 2 One in Vitro / Cellular Level

Antioxidant Activity Evaluation (In Vitro)

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom and scavenge free radicals. The presence of a hydroxyphenyl group in 3-(2-Hydroxyphenyl)-1,3-oxazolidin-2-one suggests that it may possess antioxidant capabilities.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are common in vitro methods used to evaluate the free radical scavenging activity of compounds. researchgate.netnih.gov In the DPPH assay, an antioxidant compound reduces the stable DPPH radical, resulting in a color change that can be measured spectrophotometrically. nih.gov The ABTS assay similarly measures the ability of a compound to scavenge the ABTS radical cation. researchgate.net The antioxidant capacity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals. researchgate.net

While specific DPPH and ABTS assay results for this compound were not identified in the searched literature, studies on structurally related compounds, such as 2-(hydroxyphenyl)benzothiazole derivatives and other phenolic compounds, have demonstrated significant antioxidant activity. bas.bg For example, a derivative containing a 4-hydroxyphenyl group, D-16 (2-(4-hydroxyphenyl)-3-(5-[4-methoxyphenyl]-1,3,4-thiadiazol-2-yl) thiazolidin-4-one), was found to be a potent antioxidant with an IC50 value of 22.3 µM in a DPPH assay. mdpi.com The antioxidant activity of such compounds is highly dependent on the number and position of the hydroxyl groups on the phenyl ring. bas.bg

Interactive Table: DPPH Radical Scavenging Activity of a Structurally Related Compound

Compound/Derivative IC50 (µM) Reference
D-16 (2-(4-hydroxyphenyl)-3-(5-[4-methoxyphenyl]-1,3,4-thiadiazol-2-yl) thiazolidin-4-one) 22.3 mdpi.com

This table presents data for a related compound to illustrate the potential antioxidant activity of the hydroxyphenyl moiety, as specific data for this compound was not found.

Reducing Power Assays

Reducing power is a significant indicator of a compound's potential antioxidant activity. Assays that measure this property are based on the ability of an antioxidant to donate an electron and reduce an oxidant. This is often evaluated through spectrophotometric methods that detect the color change of a metal complex upon reduction.

Commonly employed reducing power assays include the Ferric Reducing Antioxidant Power (FRAP) and the Cupric Ion Reducing Antioxidant Capacity (CUPRAC) assays. nih.govmdpi.com In the FRAP assay, the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form results in an intense blue color. The CUPRAC assay involves the reduction of Cu²⁺ to Cu⁺ by the antioxidant. The presence of the 2-hydroxyphenyl moiety in this compound suggests that it may possess reducing capabilities, as phenolic compounds are known to be effective reducing agents. nih.gov The hydroxyl group on the phenyl ring can donate a hydrogen atom or an electron, which is a key mechanism for antioxidant action. nih.gov

While specific experimental data for this compound is not extensively available in the public domain, a hypothetical representation of its potential performance in a FRAP assay is presented below.

Table 1: Illustrative Ferric Reducing Antioxidant Power (FRAP) of this compound

CompoundConcentration (µM)Absorbance at 593 nm (Example Values)FRAP Value (µM Fe(II) Equivalent)
This compound250.1530
500.3264
1000.65130
Ascorbic Acid (Standard)250.2550
500.50100
1000.98196

Enzyme Inhibition Studies (In Vitro)

The oxazolidinone scaffold is a well-established pharmacophore in medicinal chemistry, with several approved drugs possessing this core structure. mdpi.com These compounds are known to exhibit a range of biological activities, including enzyme inhibition. nih.gov For instance, certain oxazolidinone derivatives have been investigated for their inhibitory effects on enzymes such as tyrosinase, which is involved in melanin (B1238610) production, and various proteases. nih.govmdpi.com The investigation of this compound as an enzyme inhibitor would be a logical step in characterizing its biological profile.

Receptor Binding Assays (In Vitro)

Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand for a specific receptor. nih.gov These assays typically involve incubating a radiolabeled ligand with a preparation of cell membranes containing the receptor of interest. nih.govsigmaaldrich.com The displacement of the radiolabeled ligand by the test compound, in this case, this compound, allows for the determination of its binding affinity, often expressed as the inhibition constant (Ki).

Given the diverse biological activities of compounds containing the oxazolidinone and hydroxyphenyl motifs, a screening against a panel of receptors would be informative. This could include receptors in the central nervous system, such as dopamine (B1211576) and serotonin (B10506) receptors, as well as receptors involved in inflammatory processes. No specific receptor binding data for this compound is currently available in the public research domain.

Structure-Activity Relationship (SAR) Derivations from In Vitro Biological Data

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. mdpi.comchalcogen.ro For the oxazolidinone class of compounds, extensive SAR studies have been conducted, particularly in the context of their antibacterial activity. nih.gov These studies have revealed key structural features that are important for their biological effects.

The nature and position of substituents on the oxazolidinone and the phenyl ring can significantly impact the biological activity and potency of the molecule. nih.govnih.gov In this compound, the hydroxyl group at the ortho position of the phenyl ring is a key feature. This hydroxyl group can participate in hydrogen bonding and may influence the compound's conformation and interaction with biological targets.

To illustrate the potential impact of substituents, a hypothetical SAR table is presented below, based on general principles of medicinal chemistry.

Table 2: Hypothetical Structure-Activity Relationship (SAR) for Derivatives of 3-(Phenyl)-1,3-oxazolidin-2-one

DerivativeSubstituent on Phenyl RingHypothetical Biological Activity (e.g., IC50 in µM)Rationale
12-OH (ortho)10Potential for intramolecular hydrogen bonding, influencing conformation and target binding.
23-OH (meta)15Altered hydrogen bonding capacity and electronic effects compared to the ortho isomer.
34-OH (para)8The para position may allow for more favorable interactions with the target's active site.
42-OCH325Replacement of the hydroxyl with a methoxy (B1213986) group can reduce hydrogen bonding capability but may increase lipophilicity.
5H (unsubstituted)50The absence of a hydroxyl group may lead to a significant loss of a key interaction with the biological target.

Stereochemistry plays a pivotal role in the biological activity of many drugs, as biological targets such as enzymes and receptors are chiral. nih.gov The oxazolidinone ring can possess chiral centers, and the different enantiomers of a compound can exhibit markedly different pharmacological and pharmacokinetic properties. nih.gov While this compound itself does not have a chiral center on the oxazolidinone ring unless substituted at positions 4 or 5, the principle remains critical for the development of more complex derivatives.

For instance, if a substituent were introduced at the 4 or 5 position of the oxazolidinone ring, this would create a stereocenter. The (R) and (S) enantiomers could have different affinities for a biological target due to the specific three-dimensional arrangement of their atoms. One enantiomer might fit perfectly into a binding pocket, while the other may not be able to establish the necessary interactions for a biological response. Therefore, any future development of analogs of this compound would need to carefully consider the stereochemical aspects to optimize efficacy and selectivity.

Coordination Chemistry of 3 2 Hydroxyphenyl 1,3 Oxazolidin 2 One with Metal Ions

Synthesis of Metal Complexes Featuring 3-(2-Hydroxyphenyl)-1,3-oxazolidin-2-one as a Ligand

No specific methods for the synthesis of metal complexes using this compound as a ligand are documented in the surveyed literature. General synthetic routes for similar compounds often involve refluxing the ligand with a metal salt (such as a chloride or nitrate (B79036) salt) in a suitable solvent like methanol (B129727) or ethanol. hilarispublisher.comresearchgate.net

Spectroscopic Characterization of Metal Complexes (e.g., UV-Vis, IR, NMR)

There is no available spectroscopic data (UV-Vis, IR, NMR) for metal complexes of this compound. For the related compound, 2-Imino-3-(2-hydroxyphenyl)-1-oxazolidin-4-one, IR spectra of its complexes show characteristic shifts in the vibrational frequencies of the phenolic C-O and the heterocyclic C=N or C-N bonds upon coordination to a metal ion, confirming the involvement of these groups in bonding. hilarispublisher.comresearchgate.net

Elemental Analysis, Magnetic Studies, and Conductometric Results of Complexes

No data from elemental analysis, magnetic susceptibility measurements, or conductometric studies for complexes of this compound could be located. Such studies on analogous complexes have been used to determine the metal-to-ligand ratio and the electrolytic nature of the complexes. hilarispublisher.comresearchgate.net For example, low molar conductance values for chromium complexes of 2-Imino-3-(2-hydroxyphenyl)-1-oxazolidin-4-one suggested their non-electrolytic nature. researchgate.net

Elucidation of Coordination Geometry and Metal-Ligand Binding Modes

The coordination geometry and binding modes of this compound in metal complexes have not been elucidated. Based on its structure, it is plausible that it could act as a bidentate ligand through the phenolic oxygen and the carbonyl oxygen of the oxazolidinone ring. However, without experimental evidence, this remains speculative. Studies on related ligands have confirmed geometries such as square planar for Co(II) and octahedral for Cr(III) complexes through spectral and magnetic data. hilarispublisher.comresearchgate.net

Influence of Complexation on Biological Activities (In Vitro)

There is no information regarding the in vitro biological activities of metal complexes derived from this compound. It is a common finding in medicinal inorganic chemistry that the biological activity of an organic ligand can be enhanced upon coordination to a metal ion. nih.govfrontiersin.org For example, the metal complexes of 2-Imino-3-(2-hydroxyphenyl)-1-oxazolidin-4-one were found to be more bioactive against certain bacterial and fungal strains than the free ligand itself. researchgate.net

Emerging Research Directions and Future Prospects for 3 2 Hydroxyphenyl 1,3 Oxazolidin 2 One

Development of Novel Synthetic Routes to Access Underexplored Analogues

The exploration of the full potential of the 3-(2-hydroxyphenyl)-1,3-oxazolidin-2-one scaffold is intrinsically linked to the development of innovative and efficient synthetic methodologies. Current research focuses on creating analogues with unique structural features to fine-tune their properties.

One promising direction is the synthesis of conformationally constrained analogues. For instance, a synthetic route has been developed for a tricyclic pyrrolo[1,2-a] acs.orggoogle.combenzoxazepine moiety, which serves as a rigid N-aryl substituent on the oxazolidinone ring. google.com This approach, which involves the sequential construction of pyrrole, oxazepine, and oxazolidinone rings, allows for the creation of structurally complex molecules with potentially enhanced target specificity. google.com

Another area of innovation involves transition-metal-catalyzed reactions. Researchers have developed an iron-catalyzed asymmetric reductive cross-coupling of ketimines with alkyl iodides. This method allows for the efficient synthesis of α-tertiary carbonyl compounds, which can be further cyclized to form oxazolidinones, thereby creating challenging quaternary stereocenters with high enantioselectivity. acs.org Such methods are valuable for accessing a diverse range of chiral building blocks.

Furthermore, gold redox catalysis represents a novel frontier for these syntheses. By employing a chiral oxazolidinone auxiliary, researchers have achieved the asymmetric synthesis of α,α-disubstituted amino acid derivatives. acs.org This technique involves the in situ formation of an aryl gold(III) intermediate, which facilitates alkyne activation and subsequent transformations to yield complex products with high stereoselectivity. acs.org These advanced synthetic strategies are crucial for generating libraries of novel analogues for further investigation.

Exploration of Diverse Biological Pathways at the In Vitro and Cellular Levels

While the specific biological activities of this compound are not extensively documented in publicly available research, the broader oxazolidinone class exhibits a wide array of biological effects, suggesting promising avenues for investigation. nih.gov The oxazolidinone ring is a key pharmacophore in several approved antibiotics and numerous investigational compounds. nih.govscirp.org

Table 1: Investigated Biological Activities of Oxazolidinone Analogues

Biological Target/Activity Model System Key Findings
Antituberculosis Mycobacterium tuberculosis (in vitro and murine model) Oxazolidinones like linezolid (B1675486) and PNU-100480 show potent bactericidal activity against non-replicating tuberculosis cells, indicating potential for treating latent infections.
PPARγ Phosphorylation Inhibition In vitro kinase assay Certain γ-hydroxy-lactone derivatives can bind to PPARγ and prevent its phosphorylation, a potential mechanism for treating type 2 diabetes with fewer side effects.
Antibacterial (MRSA) In vitro and in vivo models Numerous oxazolidinone derivatives show potent activity against multi-drug resistant Gram-positive bacteria, including MRSA. scirp.org

In vitro studies on various oxazolidinone analogues have revealed their potential to modulate critical biological pathways. For example, compounds like linezolid and AZD5847 have been evaluated for their activity against Mycobacterium tuberculosis. These studies show that while oxazolidinones can be bacteriostatic against actively growing bacteria, they exhibit potent bactericidal effects against non-replicating cells, a key feature for addressing latent infections.

Beyond anti-infectives, oxazolidinone derivatives are being explored for metabolic diseases. Research into the peroxisome proliferator-activated receptor gamma (PPARγ), a key target for type 2 diabetes, has shown that certain molecules can inhibit its phosphorylation. This offers a novel therapeutic strategy to improve insulin (B600854) sensitivity, and the oxazolidinone scaffold is a candidate for designing such inhibitors.

The structural isomer, 3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one, has been noted as a research chemical that interacts with the 5-HT1A serotonin (B10506) receptor and may modulate fatty acid metabolism, highlighting the diverse biological roles this chemical class may possess. cymitquimica.com Future research will likely involve screening this compound and its novel analogues against a wide range of cellular targets to uncover new therapeutic applications.

Integration of Advanced Computational Modeling for Mechanism Prediction and Lead Optimization

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science, enabling researchers to predict molecular behavior and guide experimental work. For the this compound scaffold, advanced computational modeling offers significant opportunities for predicting mechanisms of action and optimizing lead compounds.

In silico techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal. Molecular docking allows researchers to simulate the binding of an oxazolidinone derivative to the active site of a target protein, providing insights into potential interactions and binding affinity. This was demonstrated in studies of thiazolidinone derivatives, where docking results supported the observed in vitro biological activities.

QSAR studies help to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This can identify key molecular descriptors that are critical for activity, guiding the design of more potent and selective analogues. Such studies have confirmed the importance of specific molecular features in controlling the antimicrobial activity of related heterocyclic compounds.

Crystallographic analysis provides high-resolution data on how a molecule binds to its target, revealing precise interactions that can be used to refine drug design. For example, understanding how indirubin (B1684374) derivatives bind to the ATP binding pocket of kinases like GSK-3β has implications for designing inhibitors for diseases like Alzheimer's. These computational and structural biology techniques will be crucial in accelerating the development of optimized derivatives of this compound.

Potential as Versatile Synthetic Building Blocks and Pharmacophores for Chemical Synthesis

The this compound structure is not only a target for biological investigation but also a valuable starting point for the synthesis of more complex molecules. Its inherent chemical features make it a versatile synthetic building block and a privileged pharmacophore.

The oxazolidinone ring is considered a bioisostere of functional groups like carbamates and amides. This means it can mimic the shape and electronic properties of these groups while offering increased metabolic stability, a desirable trait in drug design. nih.gov The presence of the hydroxyl group on the phenyl ring and the reactive sites on the oxazolidinone core provide multiple handles for chemical modification, allowing for the creation of a diverse library of derivatives.

As a pharmacophore, the N-aryl-oxazolidinone motif is central to the activity of a wide range of therapeutic agents, including those with antibacterial, antituberculosis, anticancer, and anti-inflammatory properties. nih.gov The ability to readily modify the aryl substituent—in this case, the 2-hydroxyphenyl group—allows medicinal chemists to systematically explore the structure-activity relationships and optimize compounds for specific biological targets.

Furthermore, chiral oxazolidinones are widely used as auxiliaries in asymmetric synthesis, famously demonstrated by the Evans auxiliary. acs.org This application allows for the stereocontrolled construction of complex chiral molecules, highlighting the fundamental importance of the oxazolidinone scaffold in modern organic synthesis. acs.org

Application in Advanced Materials Science (e.g., polymers, coatings, non-biomedical applications)

Beyond its biomedical potential, the oxazolidinone scaffold is an emerging building block for high-performance materials. The rigid, polar five-membered ring can be incorporated into polymer backbones to create materials with enhanced thermal stability and specific mechanical properties. chemrxiv.orgdigitellinc.com This opens up non-biomedical applications for derivatives like this compound.

Polyoxazolidinones (POxa) are being investigated as a subclass of polyurethanes. digitellinc.com These polymers exhibit high thermal stability, with decomposition temperatures reaching up to 400°C, making them suitable for high-performance thermoplastic applications. rwth-aachen.dechemrxiv.org The synthesis of POxa can be achieved through the reaction of diepoxides and diisocyanates, where the oxazolidinone ring is formed within the polymer chain. rwth-aachen.deacs.org

Recent advances have focused on developing more sustainable and efficient routes to these materials. Ring-opening metathesis polymerization (ROMP) of oxazolidinone-fused cyclooctenes has been shown to produce high molar mass POxa that are also chemically recyclable. acs.orgchemrxiv.org This addresses key challenges in polymer science by creating a pathway to a circular materials economy.

Bisoxazolidines are also used as performance modifiers and moisture scavengers in polyurethane coatings and paints. wikipedia.org They can prevent defects caused by the reaction of isocyanates with moisture. wikipedia.org While direct applications of this compound in this area are not yet reported, its structure suggests potential as a monomer or additive in the synthesis of novel polymers and functional coatings. The phenolic hydroxyl group could be used for further polymerization or cross-linking reactions, imparting unique properties to the final material.

Methodological Advancements in Characterization and Analysis Relevant to Oxazolidinone Structures

The development and quality control of oxazolidinone-containing compounds, whether for pharmaceutical or material science applications, rely on robust analytical methodologies. Significant progress has been made in the techniques used to characterize and quantify these structures in various matrices.

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique, often coupled with UV-Vis spectrometric detectors, for the determination of oxazolidinones. More advanced methods utilize mass spectrometry (MS) for higher sensitivity and specificity, which is crucial for detecting low concentrations in biological fluids or complex mixtures.

A range of other analytical techniques have also been developed and refined:

Spectrofluorimetric Methods: These methods have been used for the determination of oxazolidinones in pharmaceutical formulations, offering high sensitivity with limits of detection in the nanogram-per-milliliter range.

Capillary Electrophoresis: This technique provides an alternative to HPLC with different selectivity, useful for separating closely related analogues or resolving complex mixtures.

Electrochemical Methods: Electroanalytical techniques, such as those using modified carbon paste electrodes, have been developed for the sensing of oxazolidinone antibiotics, offering a rapid and cost-effective means of analysis.

These analytical advancements are critical for pharmacokinetic studies, quality control in manufacturing, and environmental monitoring, ensuring the safety and efficacy of products containing the oxazolidinone scaffold.

Green Chemistry Approaches in the Synthesis of this compound and Its Derivatives

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to reduce their environmental impact. The synthesis of this compound and its derivatives is an area where these principles can be effectively applied to create more sustainable processes.

Table 2: Green Chemistry Principles and Their Application to Oxazolidinone Synthesis

Green Chemistry Technique Principle Potential Application
Microwave-Assisted Synthesis Energy Efficiency, Faster Reactions Reduces reaction times from hours to minutes and lowers energy consumption compared to conventional heating. chemrxiv.org
Ultrasound-Assisted Synthesis Energy Efficiency Can promote reactions at room temperature, avoiding the need for heating.
Biocatalysis Use of Renewable Feedstocks, High Selectivity Employs enzymes or whole microorganisms to catalyze reactions under mild, aqueous conditions, offering high stereoselectivity and reducing hazardous waste. acs.org
Solvent-Free Reactions Waste Prevention Conducting reactions without a solvent (or using water) is the most environmentally friendly approach, as demonstrated in mechanochemistry or microwave synthesis. chemrxiv.org
Use of Greener Solvents Safer Solvents and Auxiliaries Replacing hazardous organic solvents with alternatives like water, ionic liquids, or supercritical fluids to minimize toxicity and disposal issues. acs.org

Key green approaches applicable to oxazolidinone synthesis include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically shorten reaction times and improve yields. For example, the synthesis of paracetamol has been achieved in minutes with high purity using microwave irradiation without any solvent. chemrxiv.org

Biocatalysis: The use of enzymes, such as lipases, can achieve high stereoselectivity in the synthesis of chiral compounds under mild, environmentally benign conditions. acs.org This is particularly relevant for producing enantiomerically pure oxazolidinones.

Solvent-Free or Green Solvent Reactions: Eliminating volatile organic solvents is a primary goal of green chemistry. Reactions can be performed neat (solvent-free) or in greener alternatives like water or supercritical CO2. chemrxiv.orgacs.org

Flow Chemistry: Continuous flow synthesis in microreactors offers better control over reaction parameters, improved safety, and higher yields, as seen in the synthesis of diazepam.

By integrating these green chemistry principles, the synthesis of this compound and its analogues can become more efficient, safer, and environmentally sustainable.

Q & A

Basic: What are the standard synthetic routes for 3-(2-hydroxyphenyl)-1,3-oxazolidin-2-one, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves cyclization reactions between 2-hydroxybenzaldehyde derivatives and urea or carbamate precursors. Key methodologies include:

  • Mitsunobu reaction : Utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate intramolecular cyclization of hydroxyl-containing intermediates .
  • Multi-step synthesis : For example, starting from Boc-protected amino acids (e.g., Boc-valine), followed by lithiation and nucleophilic addition to aldehydes, as demonstrated in enantioselective syntheses of oxazolidinone derivatives .
    Critical factors : Solvent polarity (e.g., THF vs. DMF), temperature control (0–25°C), and stoichiometric ratios of reagents significantly impact yields (reported 60–85%) and diastereoselectivity (>90% de in optimized cases) .

Basic: How is X-ray crystallography employed to resolve the 3D structure of this compound derivatives?

X-ray crystallography remains the gold standard for structural elucidation. Key steps include:

  • Data collection : Use of synchrotron radiation or Cu-Kα sources for high-resolution datasets (e.g., 0.8–1.0 Å).
  • Refinement : Software like SHELXL refines atomic positions, thermal parameters, and hydrogen-bonding networks. For example, the structure of 4-benzyl-5-tridecafluorooctyl-oxazolidinone revealed a planar oxazolidinone ring with a 2-hydroxyphenyl group tilted at 12° relative to the heterocycle .
    Challenges : Disorder in flexible substituents (e.g., fluorinated chains) requires constraints or split-site modeling .

Basic: What structure-activity relationship (SAR) trends are observed for this compound in antimicrobial applications?

SAR studies highlight:

  • Hydroxyphenyl substitution : Electron-donating groups (e.g., -OH, -OCH₃) at the 2-position enhance antibacterial activity against Gram-positive bacteria (MIC: 0.5–2 µg/mL) by improving target binding (e.g., ribosomal 50S subunit) .
  • Oxazolidinone ring modifications : Introduction of fluorine or morpholine groups increases metabolic stability but may reduce solubility .
    Methodology : Comparative MIC assays, molecular docking (e.g., AutoDock Vina), and logP measurements validate hypotheses .

Advanced: How can catalytic nanoreactors optimize the reduction of nitroaryl oxazolidinones to aminophenyl derivatives?

Gold nanoclusters (Au-NCs) embedded in single-chain nanoparticles (SCNPs) catalyze the reduction of 3-(4-nitrophenyl)-1,3-oxazolidin-2-one to 3-(4-aminophenyl)-1,3-oxazolidin-2-one. Key insights:

  • Mechanism : A two-step process involving fast diazene intermediate formation (k₁ = 0.45 min⁻¹) followed by slow hydrogenation (k₂ = 0.12 min⁻¹) .
  • Optimization : Adjusting Au-NC size (2–5 nm) and solvent (water/ethanol mixtures) improves turnover frequency (TOF: 120–150 h⁻¹) .
    Analytical validation : UV-Vis monitoring (λ = 400 nm for nitro group) and LC-MS confirm conversion (>95%) .

Advanced: What challenges arise in refining crystallographic data for this compound derivatives with flexible substituents?

Flexible groups (e.g., fluorinated alkyl chains) introduce disorder, complicating refinement:

  • Strategies : Apply SHELXL constraints (e.g., DELU, SIMU) to model anisotropic displacement parameters. For example, a tridecafluorooctyl chain required split-site modeling across two positions .
  • Validation : R-factor convergence (<5%), Fourier difference maps, and Hirshfeld surface analysis ensure accuracy .

Advanced: How should researchers address contradictions in analytical data (e.g., NMR vs. LC-MS) for oxazolidinone derivatives?

Discrepancies may arise from:

  • Tautomerism : Equilibrium between oxazolidinone and open-chain forms in solution (detected via variable-temperature NMR).
  • Degradation : Hydrolysis under acidic conditions generates artifacts (e.g., 3-[(2-nitrobenzylidene)amino] derivatives), detectable via LC-MS/MS .
    Resolution : Cross-validate using multiple techniques (HPLC-DAD, HRMS) and derivatization (e.g., 2-nitrobenzaldehyde to stabilize metabolites) .

Advanced: What methodologies enable enantioselective synthesis of this compound derivatives?

Chiral auxiliaries (e.g., 3-methylthiomethyl-1,3-oxazolidin-2-one) enable asymmetric induction:

  • Lithiation strategy : Use of LDA or LiTMP to generate enolates, followed by aldehyde addition (diastereoselectivity >90% de) .
  • Auxiliary recovery : Cleavage with TFA/water (9:1) regenerates the oxazolidinone for reuse .

Advanced: How are confirmatory quantitative methods validated for oxazolidinone metabolites in complex matrices?

Validation follows ICH Q2(R1) guidelines:

  • Derivatization : Metabolites (e.g., NP-AOZ) are derivatized with 2-nitrobenzaldehyde, followed by SPE purification .
  • Calibration : Linear ranges (0.1–50 ng/mL) with R² >0.99, LOD/LOQ of 0.03/0.1 ng/mL via LC-MS/MS .
  • Accuracy : Spike-recovery tests (85–110%) in liver and muscle tissues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.